5-Chloro-6-methylpyrimidine 1-oxide
Description
5-Chloro-6-methylpyrimidine 1-oxide is a halogenated pyrimidine derivative featuring a chlorine atom at position 5, a methyl group at position 6, and an N-oxide functional group at position 1. Purification methods such as silica gel column chromatography, as described for related heterocycles, are likely applicable .
Properties
CAS No. |
114969-99-2 |
|---|---|
Molecular Formula |
C5H5ClN2O |
Molecular Weight |
144.56 g/mol |
IUPAC Name |
5-chloro-6-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H5ClN2O/c1-4-5(6)2-7-3-8(4)9/h2-3H,1H3 |
InChI Key |
XJZPECOTLXWUQQ-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=NC=C1Cl)[O-] |
Canonical SMILES |
CC1=[N+](C=NC=C1Cl)[O-] |
Synonyms |
Pyrimidine, 5-chloro-4-methyl-, 3-oxide (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The chloro-methyl-N-oxide combination in the target compound contrasts with the bromo-chloro-pyrrolo-pyridine framework () and the nitro-N-oxide group in 4-Nitro Pyridine 1-Oxide (). These differences influence polarity, solubility, and reactivity.
- Purity : Commercial availability of related compounds (e.g., 95–97% purity) suggests that rigorous purification (e.g., column chromatography) is critical for synthesizing high-purity N-oxides .
Research Findings and Optimization
- Synthetic Conditions : highlights that molar ratios of starting materials (SM), peroxides, and SeO₂ critically influence oxidation efficiency. For example, a 1:2:1 ratio of SM:H₂O₂:SeO₂ in acetic acid yielded optimal results for lepidine 1-oxide .
- Purification : Silica gel column chromatography with chloroform as an eluent effectively isolates N-oxide products, as demonstrated in heterocycle synthesis .
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